2-(3-Chloro-1,2-oxazol-5-yl)propan-2-aminehydrochloride

Catalog No.
S14168515
CAS No.
M.F
C6H10Cl2N2O
M. Wt
197.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Chloro-1,2-oxazol-5-yl)propan-2-aminehydrochl...

Product Name

2-(3-Chloro-1,2-oxazol-5-yl)propan-2-aminehydrochloride

IUPAC Name

2-(3-chloro-1,2-oxazol-5-yl)propan-2-amine;hydrochloride

Molecular Formula

C6H10Cl2N2O

Molecular Weight

197.06 g/mol

InChI

InChI=1S/C6H9ClN2O.ClH/c1-6(2,8)4-3-5(7)9-10-4;/h3H,8H2,1-2H3;1H

InChI Key

XOPUNCMVCVMIIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=NO1)Cl)N.Cl

2-(3-Chloro-1,2-oxazol-5-yl)propan-2-amine hydrochloride is a chemical compound characterized by its unique structure, which includes a propan-2-amine backbone substituted with a 3-chloro-1,2-oxazole moiety. The molecular formula of this compound is C6H8ClN2OC_6H_8ClN_2O, and it has a molecular weight of approximately 162.59 g/mol. The hydrochloride form indicates that it is a salt derived from the hydrochloric acid reaction with the base amine, enhancing its solubility in water, which is crucial for various applications in pharmaceuticals and research.

Typical of amines and heterocycles:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, allowing it to participate in substitution reactions with electrophiles.
  • Acid-Base Reactions: As an amine, it can accept protons in acidic environments, forming its hydrochloride salt.
  • Cyclization Reactions: The oxazole ring can undergo ring-opening or rearrangement under certain conditions, leading to various derivatives.

These reactions are fundamental in organic synthesis and medicinal chemistry, where modifications to the molecule can yield compounds with enhanced biological activity.

Research into the biological activity of 2-(3-Chloro-1,2-oxazol-5-yl)propan-2-amine hydrochloride indicates potential pharmacological properties. Compounds with similar structures often exhibit:

  • Antimicrobial Activity: Many oxazole derivatives have shown effectiveness against bacterial and fungal pathogens.
  • CNS Activity: Some studies suggest that amines with oxazole rings may interact with neurotransmitter systems, potentially influencing mood and cognition.

Further studies are necessary to elucidate the specific mechanisms of action and therapeutic potential of this compound.

The synthesis of 2-(3-Chloro-1,2-oxazol-5-yl)propan-2-amine hydrochloride typically involves the following steps:

  • Formation of the Oxazole Ring: This can be achieved through the condensation of an appropriate aldehyde with an amidine or by cyclization of an acyl hydrazone.
  • Alkylation: The resulting oxazole can be alkylated using a suitable alkyl halide to introduce the propan-2-amino group.
  • Hydrochloride Salt Formation: The final step involves treating the amine with hydrochloric acid to form the hydrochloride salt.

These synthetic pathways allow for variations that can lead to different derivatives with potentially altered biological activities.

The compound has various applications across multiple fields:

  • Pharmaceuticals: Due to its potential biological activity, it may serve as a lead compound for developing new drugs targeting infections or neurological disorders.
  • Research: It can be used in studies investigating the behavior of oxazole-containing compounds in biological systems.
  • Chemical Synthesis: As a building block, it may facilitate the synthesis of more complex molecules in organic chemistry.

Interaction studies involving 2-(3-Chloro-1,2-oxazol-5-yl)propan-2-amine hydrochloride focus on its binding affinity and activity against various biological targets. Preliminary findings suggest interactions with:

  • Enzymes involved in metabolic pathways that could modulate its pharmacological effects.
  • Receptors within the central nervous system that may influence neurotransmission.

These studies are critical for understanding how this compound can be utilized therapeutically and what side effects may arise from its use.

When comparing 2-(3-Chloro-1,2-oxazol-5-yl)propan-2-amine hydrochloride with similar compounds, several noteworthy examples include:

Compound NameStructure TypeNotable Characteristics
1-(3-Chlorophenyl)propan-2-aminePhenyl-substituted amineKnown for stimulant properties; used in research
3-Chloro-N,N-dimethylpropanamideAmideExhibits anti-inflammatory properties
5-ChloroisoxazoleIsoxazoleAntimicrobial activity; used in pharmaceuticals

Uniqueness

The uniqueness of 2-(3-Chloro-1,2-oxazol-5-yl)propan-2-amine hydrochloride lies in its combination of both oxazole and amine functionalities, which may confer distinct pharmacological properties not observed in other similar compounds. This structural diversity allows for tailored interactions within biological systems, making it a valuable candidate for further research and development.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

196.0170183 g/mol

Monoisotopic Mass

196.0170183 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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